ALDH3A1 Enzyme Inhibition: IC50 Comparison with Benzaldehyde and ALDH1A1 Selectivity
2-Hydroxy-3,5-dimethoxybenzaldehyde inhibits human ALDH3A1 with an IC50 of 2.10 μM (2100 nM) [1]. In contrast, unsubstituted benzaldehyde is a substrate for ALDH3A1 rather than an inhibitor, with no reported inhibitory IC50 under similar assay conditions [2]. The compound also displays approximately 2.2-fold selectivity for ALDH3A1 over ALDH1A1 (IC50 = 4.00 μM) [3], indicating a differentiated inhibition profile relevant to targeting ALDH3A1-overexpressing cancers.
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.10 μM (2100 nM) |
| Comparator Or Baseline | Benzaldehyde: no inhibitory IC50 (acts as substrate); ALDH1A1: 4.00 μM (4000 nM) |
| Quantified Difference | ≥10-fold lower IC50 vs. benzaldehyde (inhibition vs. no inhibition); 2.2-fold selectivity over ALDH1A1 |
| Conditions | Recombinant human ALDH3A1, benzaldehyde substrate, 1 min preincubation, spectrophotometric analysis |
Why This Matters
This quantitative inhibition and selectivity profile supports procurement for ALDH3A1-focused drug discovery programs, where generic benzaldehyde derivatives lack inhibitory activity.
- [1] BindingDB BDBM50447072. CHEMBL1890994. IC50: 2.10E+3 nM for human ALDH3A1. View Source
- [2] Salivary Aldehyde Dehydrogenase: Activity towards Aromatic Aldehydes and Comparison with Recombinant ALDH3A1. View Source
- [3] BindingDB BDBM50448798. CHEMBL3128217. IC50: 4.00E+3 nM for human ALDH1A1. View Source
